molecular formula C14H13ClN2S B14142545 benzyl N'-(3-chlorophenyl)carbamimidothioate CAS No. 89045-68-1

benzyl N'-(3-chlorophenyl)carbamimidothioate

Katalognummer: B14142545
CAS-Nummer: 89045-68-1
Molekulargewicht: 276.8 g/mol
InChI-Schlüssel: ANPJNWNCJAVHHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N’-(3-chlorophenyl)carbamimidothioate is an organic compound with the molecular formula C_14H_13ClN_2S It is a derivative of carbamimidothioate, characterized by the presence of a benzyl group and a 3-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N’-(3-chlorophenyl)carbamimidothioate typically involves the reaction of benzyl isothiocyanate with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under mild conditions. The general reaction scheme is as follows:

C6H5CH2NCS+C6H4ClNH2C6H5CH2NHC(=S)NHC6H4Cl\text{C}_6\text{H}_5\text{CH}_2\text{NCS} + \text{C}_6\text{H}_4\text{ClNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(=S)NH}\text{C}_6\text{H}_4\text{Cl} C6​H5​CH2​NCS+C6​H4​ClNH2​→C6​H5​CH2​NHC(=S)NHC6​H4​Cl

Industrial Production Methods

Industrial production of benzyl N’-(3-chlorophenyl)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N’-(3-chlorophenyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or 3-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl N’-(3-chlorophenyl)carbamimidothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzyl N’-(3-chlorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl N-(3-chlorophenyl)carbamate
  • Benzyl N-(3-chlorophenyl)carbamodithioate
  • Benzyl N-(3-chlorophenyl)thiourea

Uniqueness

Benzyl N’-(3-chlorophenyl)carbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89045-68-1

Molekularformel

C14H13ClN2S

Molekulargewicht

276.8 g/mol

IUPAC-Name

benzyl N'-(3-chlorophenyl)carbamimidothioate

InChI

InChI=1S/C14H13ClN2S/c15-12-7-4-8-13(9-12)17-14(16)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17)

InChI-Schlüssel

ANPJNWNCJAVHHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC(=NC2=CC(=CC=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.